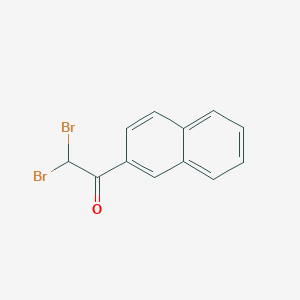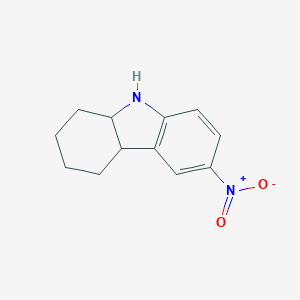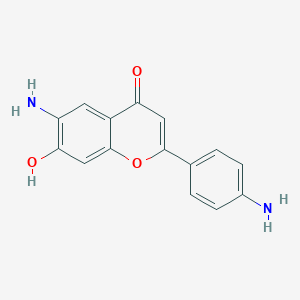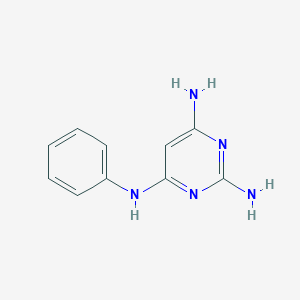
4-N-phenylpyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-phenylpyrimidine-2,4,6-triamine, also known as PPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPT is a member of the pyrimidine family and is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation.
Aplicaciones Científicas De Investigación
4-N-phenylpyrimidine-2,4,6-triamine has been extensively studied for its potential use in scientific research. One of the main applications of 4-N-phenylpyrimidine-2,4,6-triamine is as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, 4-N-phenylpyrimidine-2,4,6-triamine can induce cell cycle arrest and apoptosis in cancer cells.
In addition to its use as a CDK inhibitor, 4-N-phenylpyrimidine-2,4,6-triamine has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has also been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-N-phenylpyrimidine-2,4,6-triamine involves the inhibition of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, 4-N-phenylpyrimidine-2,4,6-triamine inhibits the activity of CDKs, which are key regulators of the cell cycle. By inhibiting CDK activity, 4-N-phenylpyrimidine-2,4,6-triamine can induce cell cycle arrest and apoptosis in cancer cells.
4-N-phenylpyrimidine-2,4,6-triamine has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques, and glycogen synthase kinase-3beta (GSK-3beta), which is involved in the formation of neurofibrillary tangles.
Efectos Bioquímicos Y Fisiológicos
4-N-phenylpyrimidine-2,4,6-triamine has been shown to have several biochemical and physiological effects. In cancer cells, 4-N-phenylpyrimidine-2,4,6-triamine induces cell cycle arrest and apoptosis by inhibiting CDK activity. 4-N-phenylpyrimidine-2,4,6-triamine has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of beta-secretase and GSK-3beta, which are involved in the formation of beta-amyloid plaques and neurofibrillary tangles, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-N-phenylpyrimidine-2,4,6-triamine in lab experiments is its potency as a CDK inhibitor. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to be a more potent inhibitor of CDK activity than other CDK inhibitors currently in use. Another advantage of using 4-N-phenylpyrimidine-2,4,6-triamine is its specificity for CDKs. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to selectively inhibit CDK activity without affecting the activity of other kinases.
One limitation of using 4-N-phenylpyrimidine-2,4,6-triamine in lab experiments is its potential toxicity. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to be toxic to certain cell lines at high concentrations. Another limitation of using 4-N-phenylpyrimidine-2,4,6-triamine is its potential off-target effects. 4-N-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of other kinases at high concentrations, which could lead to unintended effects in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-N-phenylpyrimidine-2,4,6-triamine. One future direction is the development of more potent and selective CDK inhibitors based on the structure of 4-N-phenylpyrimidine-2,4,6-triamine. Another future direction is the investigation of the potential use of 4-N-phenylpyrimidine-2,4,6-triamine in combination with other therapies for the treatment of cancer and neurodegenerative diseases.
Another future direction is the investigation of the potential use of 4-N-phenylpyrimidine-2,4,6-triamine as a tool for studying the role of CDKs in cell cycle regulation and other cellular processes. 4-N-phenylpyrimidine-2,4,6-triamine could be used to selectively inhibit CDK activity in specific cell types or at specific stages of the cell cycle, allowing for the investigation of the role of CDKs in these processes.
Conclusion
In conclusion, 4-N-phenylpyrimidine-2,4,6-triamine is a synthetic compound that has been extensively studied for its potential use in scientific research. 4-N-phenylpyrimidine-2,4,6-triamine is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. While there are limitations to its use in lab experiments, 4-N-phenylpyrimidine-2,4,6-triamine remains an important tool for investigating the role of CDKs in cellular processes and for developing more potent and selective CDK inhibitors.
Métodos De Síntesis
The synthesis of 4-N-phenylpyrimidine-2,4,6-triamine involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with urea. The resulting compound is then reduced with hydrogen gas to yield 4-N-phenylpyrimidine-2,4,6-triamine. The purity of the final product is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
17419-08-8 |
|---|---|
Nombre del producto |
4-N-phenylpyrimidine-2,4,6-triamine |
Fórmula molecular |
C10H11N5 |
Peso molecular |
201.23 g/mol |
Nombre IUPAC |
4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H11N5/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H5,11,12,13,14,15) |
Clave InChI |
XWBNHTPDQLDGES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
Sinónimos |
N4-phenyl-pyrimidine-2,4,6-triamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
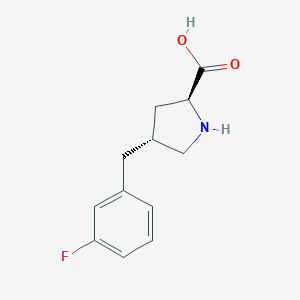
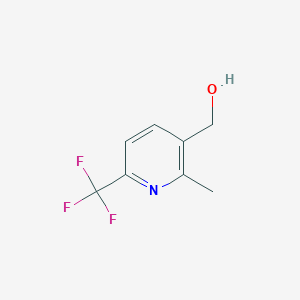
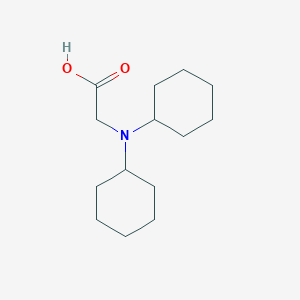
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

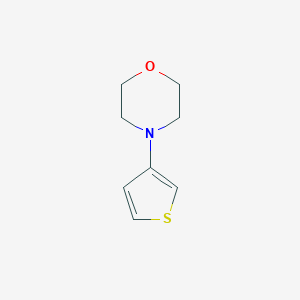
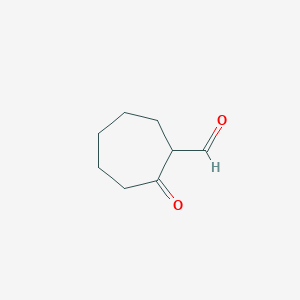
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
